molecular formula C10H10Cl3NO3 B14178255 [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-31-5

[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate

Katalognummer: B14178255
CAS-Nummer: 3567-31-5
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: DJOUUQNBENQHFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound with the molecular formula C10H10Cl3NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry .

Vorbereitungsmethoden

The synthesis of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate typically involves the reaction of 2,2-dichloro-1-(3-chlorophenyl)-1,3-propanediol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .

Vergleich Mit ähnlichen Verbindungen

[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamate compounds.

Eigenschaften

CAS-Nummer

3567-31-5

Molekularformel

C10H10Cl3NO3

Molekulargewicht

298.5 g/mol

IUPAC-Name

[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate

InChI

InChI=1S/C10H10Cl3NO3/c11-7-3-1-2-6(4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16)

InChI-Schlüssel

DJOUUQNBENQHFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(C(COC(=O)N)(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.